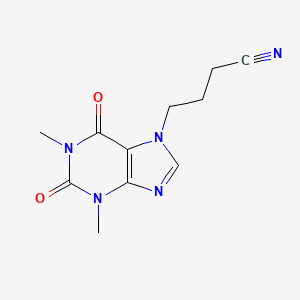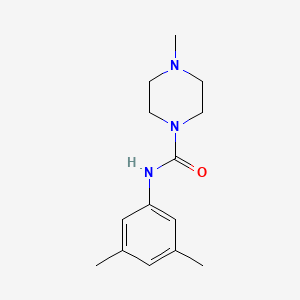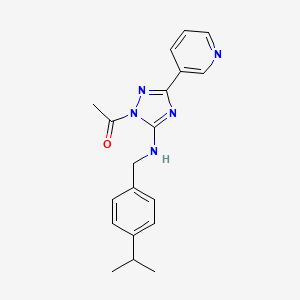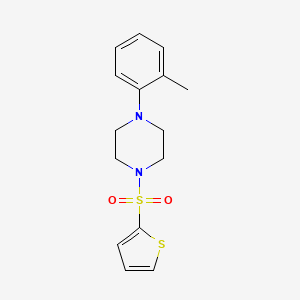![molecular formula C14H19ClN2O5S B5292174 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5292174.png)
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide, also known as NS3694, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), which is a membrane protein that plays a crucial role in regulating intracellular pH and cell volume.
Mécanisme D'action
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide exerts its inhibitory effect on NHE1 by binding to a specific site on the protein. This binding leads to a conformational change in NHE1, which reduces its activity. NHE1 is a transmembrane protein that exchanges extracellular Na+ ions for intracellular H+ ions. Inhibition of NHE1 by 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide leads to a decrease in intracellular pH and cell volume, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been shown to have various biochemical and physiological effects. Inhibition of NHE1 by 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide leads to a decrease in intracellular pH and cell volume, which can affect cell proliferation, migration, and survival. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion. It has also been shown to protect against ischemic injury in the heart and brain by reducing cell death and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has several advantages as a research tool. It is a potent and selective inhibitor of NHE1, which allows for specific targeting of this protein. It is also water-soluble, which makes it easy to use in cell culture and animal experiments. However, 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in some experiments. It also has a short half-life, which requires frequent dosing in animal experiments.
Orientations Futures
There are several future directions for research on 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide. One area of interest is the development of more potent and selective NHE1 inhibitors. Another area of interest is the investigation of the role of NHE1 in other physiological processes, such as immune function and bone metabolism. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide may also have potential as a therapeutic agent for various diseases, such as cancer and cardiovascular diseases. Further research is needed to explore these potential applications of 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide.
Méthodes De Synthèse
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-4-nitrophenol with morpholine to form 2-chloro-4-(4-morpholinyl)phenol. This intermediate is then treated with chlorosulfonic acid to form 2-chloro-4-(4-morpholinylsulfonyl)phenol. The final step involves the reaction of this intermediate with N-ethylacetamide in the presence of triethylamine to form 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide.
Applications De Recherche Scientifique
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been extensively used in scientific research to study the role of NHE1 in various physiological and pathological processes. It has been shown to inhibit NHE1 activity in a dose-dependent manner, leading to a decrease in intracellular pH and cell volume. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been used to study the role of NHE1 in cancer, cardiovascular diseases, and neurological disorders. It has also been used to investigate the mechanism of action of other drugs that target NHE1.
Propriétés
IUPAC Name |
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-2-16-14(18)10-22-13-4-3-11(9-12(13)15)23(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBSBYGSDCOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)

![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5292126.png)
![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)


![N-[1-(4-methoxyphenyl)propyl]propanamide](/img/structure/B5292162.png)
![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5292166.png)